molecular formula C14H21NO5S2 B2788510 1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine CAS No. 1448079-33-1

1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Cat. No.: B2788510
CAS No.: 1448079-33-1
M. Wt: 347.44
InChI Key: XKCFIWVFQLRIIC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, which is a common structural motif in many natural products and pharmaceuticals. The sulfonyl groups would contribute to the polarity of the molecule, and the 4-methoxy-3-methylphenyl group would add additional complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The sulfonyl groups might be susceptible to nucleophilic attack, and the aromatic ring could potentially undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and methoxy groups could enhance its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its biological activity if it’s intended to be a drug .

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-4-methylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S2/c1-11-10-13(4-5-14(11)20-2)22(18,19)15-8-6-12(7-9-15)21(3,16)17/h4-5,10,12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCFIWVFQLRIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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